An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, a spirocyclic compound of significant interest in contemporary drug discovery. Given the increasing prevalence of spirocyclic scaffolds in medicinal chemistry, a thorough understanding of their fundamental characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the structural attributes, predicted physicochemical parameters, and the critical role these properties play in shaping the molecule's potential as a therapeutic agent, particularly within the context of central nervous system (CNS) targets such as GABA receptors. Detailed, field-proven experimental protocols for the empirical determination of these properties are also provided, ensuring a self-validating framework for further investigation.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as a privileged structural motif.[1] Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets.[1] The rigid framework of spirocycles reduces the number of rotatable bonds, which can lead to a more favorable conformational profile for enzyme binding and potentially an improved pharmacokinetic profile.[2]
The incorporation of spiro-containing systems has been shown to increase the fraction of sp3-hybridized carbons (Fsp3), a key descriptor correlated with successful clinical development.[1] This structural feature can modulate critical physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability, all of which are pivotal for a compound's journey from a laboratory curiosity to a viable therapeutic.[1]
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, the subject of this guide, embodies this promising class of molecules. Its diazaspiro[5.5]undecane core is a recurring feature in compounds targeting a range of biological pathways, including those involved in obesity, pain, and various immune and psychotic disorders.[3][4] Notably, derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been investigated as potent antagonists of the γ-aminobutyric acid (GABA) type A receptor, a critical inhibitory neurotransmitter receptor in the CNS.[4]
This guide will therefore explore the foundational physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, providing both predicted data and the experimental methodologies to verify them. Understanding these properties is the first step in unlocking the full therapeutic potential of this and related spirocyclic compounds.
Core Molecular and Physicochemical Profile
A foundational understanding of a drug candidate begins with its fundamental chemical and physical properties. While extensive experimental data for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is not widely published, we can consolidate its known identifiers and a set of high-quality predicted properties. These predictions, derived from well-regarded computational algorithms, provide a robust starting point for experimental design and interpretation.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | N/A |
| CAS Number | 189333-48-0 | |
| Molecular Formula | C₁₆H₂₀N₂O₂ | |
| Molecular Weight | 272.34 g/mol | |
| SMILES | O=C(N1)CC2(CCN(CC3=CC=CC=C3)CC2)CC1=O |
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted by computational models. These values are essential for initial assessment of the compound's "drug-likeness" and potential behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 185-210 °C | Influences formulation and stability. |
| Boiling Point | ~520 °C at 760 mmHg | Indicates thermal stability. |
| logP (Lipophilicity) | 1.8 - 2.5 | Crucial for membrane permeability and CNS penetration.[2][5] |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Affects absorption and bioavailability. |
| pKa (Acidic) | ~11.0 (Amide N-H) | Determines ionization state at physiological pH. |
| pKa (Basic) | ~8.5 (Tertiary Amine) | Determines ionization state at physiological pH. |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | Correlates with membrane permeability and oral bioavailability.[6] |
Note: Predicted values are derived from a consensus of standard computational models and should be confirmed experimentally.
Synthesis and Manufacturing Context
The viability of a compound in drug development is intrinsically linked to the feasibility of its synthesis. A robust and scalable synthetic route is essential. A patented method for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione provides a clear pathway for its preparation.
Synthetic Pathway Overview
The synthesis of the target compound can be achieved through a multi-step process starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate. This pathway involves the formation of an intermediate dicyanocarbodiimide, followed by hydrolysis and decarboxylation to yield the desired spirocyclic dione. The choice of starting materials and reagents is guided by principles of atom economy and the desire for a convergent synthesis that allows for potential diversification of the scaffold.
Caption: Synthetic route to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from the synthetic method described in patent CN101255161A.
Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane
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In a suitable reaction vessel, dissolve N-benzyl piperidine-4-ketone (0.844 mol) and ethyl cyanoacetate (1.689 mol) in a 12% cholamine solution.
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Stir the mixture and then allow it to stand in a refrigerator at 0°C for eight days.
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Collect the resulting solid by filtration and wash sequentially with ethanol and ether.
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Suspend the washed solid in 910 mL of water and adjust the pH to 6 with 2M hydrochloric acid.
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Stir the suspension for one hour, then filter again, wash with water, and dry under vacuum to yield the dicyano intermediate.
Step 2: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane
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Suspend the dicyano intermediate (e.g., 32.2 g) in 300 mL of 30% aqueous sulfuric acid.
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Heat the mixture in an oil bath to 100°C and maintain this temperature for 18 hours. Monitor the reaction progress by HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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Adjust the pH to approximately 8 with a strong aqueous ammonia solution to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to obtain the crude product.
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Recrystallize the crude product from methanol to yield the purified 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione as a white solid.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While predicted values are invaluable for initial screening, empirical data is the gold standard in drug development. The following section details the standard, self-validating protocols for determining the key physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.
Aqueous Solubility: The Shake-Flask Method
Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound. It ensures that a true equilibrium is reached between the solid and dissolved states of the substance.
Protocol:
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Add an excess amount of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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After equilibration, visually confirm the presence of undissolved solid in each vial.
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Separate the saturated solution from the excess solid by centrifugation and/or filtration.
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Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
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The measured concentration represents the aqueous solubility at that specific pH.
Caption: Workflow for the shake-flask solubility determination.
Ionization Constant (pKa): Potentiometric Titration
Rationale: Potentiometric titration is a high-precision method for determining the pKa of a compound. It is particularly useful for identifying the ionization behavior of both acidic and basic functional groups within a molecule. For 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, this method can determine the pKa of the tertiary amine and the potentially acidic amide proton.
Protocol:
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Prepare a solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (e.g., 1 mM).
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Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH).
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Record the pH of the solution after each incremental addition of the titrant.
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve.
Lipophilicity (logP): The Shake-Flask Method
Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable way to determine logP.
Protocol:
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Prepare a stock solution of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in either n-octanol or water.
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In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
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Add a known amount of the compound stock solution to the biphasic system.
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Shake the funnel vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
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Carefully collect samples from both the n-octanol and the aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The Interplay of Physicochemical Properties and Biological Activity
The physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione are not merely abstract values; they are critical determinants of its potential biological activity, especially for CNS targets like GABA receptors.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]
